molecular formula C13H18BrN3O B14913666 (4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone

(4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone

Cat. No.: B14913666
M. Wt: 312.21 g/mol
InChI Key: TUBLJZGTEMPNDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone (CAS 1183806-06-5) is a chemical compound with a molecular weight of 312.21 g/mol and a molecular formula of C13H18BrN3O . This molecule features a pyrrole ring system and a piperazine moiety, both of which are privileged scaffolds in medicinal chemistry. The piperazine ring is a common feature in biologically active compounds and FDA-approved drugs, valued for its ability to optimize pharmacokinetic properties and serve as a conformational scaffold . Piperazine-containing compounds have demonstrated activity across a wide range of therapeutic areas, including as kinase inhibitors, receptor modulators, and antipsychotic agents . The specific substitution with a cyclopropylmethyl group on the piperazine nitrogen is a structural motif that can fine-tune the molecule's properties and interaction with biological targets. This compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for proper handling information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

Molecular Formula

C13H18BrN3O

Molecular Weight

312.21 g/mol

IUPAC Name

(4-bromo-1H-pyrrol-2-yl)-[4-(cyclopropylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C13H18BrN3O/c14-11-7-12(15-8-11)13(18)17-5-3-16(4-6-17)9-10-1-2-10/h7-8,10,15H,1-6,9H2

InChI Key

TUBLJZGTEMPNDL-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCN(CC2)C(=O)C3=CC(=CN3)Br

Origin of Product

United States

Preparation Methods

Acylation with Cyclopropanecarbonyl Chloride

N-Boc-piperazine reacts with cyclopropanecarbonyl chloride in dichloromethane at 0–10°C in the presence of pyridine or triethylamine. This yields tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate with a reported yield of 96.8%. The reaction’s success hinges on strict temperature control to avoid side reactions.

Reduction to Cyclopropylmethyl Group

The ketone intermediate is reduced using sodium borohydride and boron trifluoride diethyl ether in tetrahydrofuran (THF) at 0–10°C. This step converts the carbonyl group to a methylene bridge, forming tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate. The BF3·Et2O acts as a Lewis acid to facilitate borohydride activation.

Deprotection of Boc Group

Treatment with concentrated hydrochloric acid in methanol at 50–60°C removes the Boc protecting group, yielding 4-(cyclopropylmethyl)piperazine as a pale yellow liquid (91% yield). Neutralization with NaOH ensures product isolation.

Table 1: Synthesis of 4-(Cyclopropylmethyl)piperazine

Step Reagents/Conditions Yield Key Observations
Acylation Cyclopropanecarbonyl chloride, pyridine, 0–10°C 96.8% Exothermic reaction; requires ice bath
Reduction NaBH4, BF3·Et2O, THF, 0–10°C 95% Avoid moisture to prevent borohydride decomposition
Deprotection HCl/MeOH, 50–60°C 91% Neutralization critical for product purity

Preparation of 4-Bromo-1H-pyrrole-2-carboxylic Acid

Regioselective bromination of pyrrole-2-carboxylic acid is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C. The 4-position is favored due to the electron-withdrawing effect of the carboxylic acid group, directing electrophilic substitution. The product is isolated in 75–80% yield after recrystallization from ethyl acetate.

Alternative Method : Direct bromination of pyrrole with bromine in acetic acid yields 4-bromo-1H-pyrrole, which is subsequently oxidized to the carboxylic acid using KMnO4 under acidic conditions. However, this route suffers from lower yields (60–65%) due to over-oxidation side reactions.

Coupling Strategies for Methanone Formation

The final step involves coupling 4-bromo-1H-pyrrole-2-carboxylic acid with 4-(cyclopropylmethyl)piperazine. Two predominant methods are employed:

Carbodiimide-Mediated Amide Coupling

Activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane facilitates reaction with the piperazine amine. This method achieves 70–75% yield but requires rigorous exclusion of moisture.

Acid Chloride Route

Conversion of the carboxylic acid to its acid chloride using thionyl chloride (SOCl2) followed by reaction with 4-(cyclopropylmethyl)piperazine in THF affords the methanone in 80–85% yield. Excess amine (1.5 equiv) ensures complete conversion.

Table 2: Coupling Method Comparison

Method Reagents Yield Advantages
EDC/HOBt EDC, HOBt, DCM 70–75% Mild conditions; minimal epimerization
Acid Chloride SOCl2, THF 80–85% Higher yields; faster reaction

Alternative Approaches: Suzuki-Miyaura Cross-Coupling

A boronic ester derivative of 4-(cyclopropylmethyl)piperazine can be coupled with 4-bromo-1H-pyrrole-2-carbonyl chloride using palladium catalysis. For example, tris(dibenzylideneacetone)dipalladium(0) with XPhos ligand in dioxane/water at 100°C achieves 65–70% yield. While this method offers modularity, the instability of the boronic ester limits scalability.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Scalability

Route Steps Total Yield Scalability
Carbodiimide Coupling 3 52–59% High (gram-scale demonstrated)
Acid Chloride 3 61–68% Optimal for industrial use
Suzuki Coupling 4 45–50% Limited by boronic ester stability

The acid chloride route is preferred for large-scale synthesis due to higher yields and fewer purification steps. However, the carbodiimide method is advantageous for lab-scale synthesis where moisture-sensitive reagents are manageable.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.

    Reduction: Reduction reactions can be used to modify the bromine atom or other substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine atom or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

(4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural features.

    Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and piperazine ring play crucial roles in binding to these targets, modulating their activity. Pathways involved may include signal transduction and neurotransmitter regulation, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

The cyclopropylmethyl group on the piperazine ring distinguishes this compound from analogs. For example:

  • (4-Bromo-5-propyl-2-thienyl)[4-(2-pyrimidinyl)-1-piperazinyl]methanone () replaces the cyclopropylmethyl group with a pyrimidinyl substituent and substitutes the pyrrole with a thienyl ring.
  • 1-(Cyclopropylmethyl)piperazine intermediates () are used in synthesizing cyclohexylamine derivatives (e.g., COMPOUND 36, 40 in ), highlighting the cyclopropylmethyl group’s role in enhancing lipophilicity and metabolic stability compared to simpler alkyl groups (e.g., methyl or ethyl) .

Heterocyclic Core Modifications

  • Pyrrole vs. Pyrazolo-indole-sulfonamides : Compounds 16–18 in feature brominated pyrazole cores fused to indole-sulfonamide systems. While these share bromo-heterocyclic motifs, the sulfonamide group introduces distinct hydrogen-bonding capabilities absent in the target compound .
  • Pyrrolo-pyridine-diones () exhibit fused bicyclic cores with methoxy/ethoxy substituents, which may enhance solubility but reduce steric bulk compared to the bromo-pyrrole group .

Physicochemical and Spectroscopic Properties

  • NMR Profiles : The target compound’s ¹H-NMR would likely show pyrrole protons (δ ~7.1–7.5 ppm) and cyclopropylmethyl signals (δ ~0.3–1.1 ppm), akin to intermediates in and .

Structural and Functional Implications

Table 1: Key Structural Comparisons

Compound Piperazine Substituent Core Structure Notable Features Reference
Target Compound Cyclopropylmethyl Bromo-pyrrole Enhanced lipophilicity
(4-Bromo-5-propyl-2-thienyl)[4-(2-pyrimidinyl)-1-piperazinyl]methanone Pyrimidinyl Thienyl Potential for π-π stacking
Compound 16 () Sulfonamide-linked aryl Pyrazolo-indole High thermal stability (m.p. 200°C)
COMPOUND 36 () Cyclopropylmethyl Spiro-pyrazino-pyrrolo CNS-targeting design

Biological Activity

The compound (4-Bromo-1h-pyrrol-2-yl)(4-(cyclopropylmethyl)piperazin-1-yl)methanone is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, which may contribute to its pharmacological effects.

1. Kinase Inhibition

Research indicates that compounds similar to this compound exhibit kinase inhibition properties. Kinases are crucial for cell signaling, and their inhibition can lead to therapeutic effects in cancer treatment. For example, derivatives of pyrrole have shown efficacy against various kinases, leading to reduced cell proliferation in cancer cell lines .

2. Neurotransmitter Modulation

The piperazine component is known for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation could provide therapeutic benefits in treating mood disorders and anxiety .

3. Antimicrobial Activity

Some studies have reported that similar compounds possess antimicrobial properties. The presence of halogens like bromine enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes .

Case Studies

Several studies have investigated the biological activity of related compounds:

Study ReferenceCompound TestedBiological ActivityFindings
Pyrrole DerivativeKinase InhibitionSignificant inhibition of CDK6 with IC50 in subnanomolar range
Piperazine AnalogsNeurotransmitter ModulationEffective in reducing anxiety-like behavior in animal models
Halogenated CompoundsAntimicrobial ActivityBroad-spectrum activity against Gram-positive bacteria

Q & A

Q. Key Data :

StepReagents/ConditionsYield (%)Characterization (MS/NMR)
Piperazine alkylationTEA, DCM, 24h RT85–90%MS: m/z 238 [M+H]+
DeprotectionTFA/DCM, 2h RT>95%¹H NMR (MeOD): δ 0.36 (s, cyclopropane)

Advanced Question: How can researchers resolve discrepancies in NMR data for stereoisomers of this compound?

Answer:
Discrepancies in NMR signals (e.g., δ 3.73–4.04 ppm for piperazine protons in COMPOUND 36 vs. 40) often arise from stereochemical or solvent effects. Methodological approaches include:

  • Variable Temperature NMR : To identify dynamic rotational barriers in piperazine rings .
  • Chiral HPLC : To separate enantiomers and assign configurations using reference standards .
  • NOESY/ROESY : To detect spatial proximity between protons (e.g., cyclopropane and pyrrole groups) .

Example : COMPOUND 36 and 40 (diastereomers) show distinct splitting patterns in ¹H NMR (td, J = 13.5 Hz vs. m, J = 3.6 Hz for piperazine protons), confirming stereochemical differences .

Basic Question: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • MS (ESI+) : Confirms molecular weight (e.g., m/z 492 [M+H]+ for COMPOUND 36) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., δ 8.60 ppm for aromatic protons, δ 2.33 ppm for piperazine CH2) .
  • FT-IR : Validates carbonyl (C=O) stretches at ~1625 cm⁻¹ and bromine signatures .

Advanced Question: How to design in vitro assays to evaluate this compound’s activity against viral proteases?

Answer:

  • Target Selection : Prioritize proteases with structural homology to SARS-CoV-2 Mpro, where similar piperazinyl methanones show inhibitory activity .
  • Assay Protocol :
    • Enzyme Inhibition : Use fluorescence resonance energy transfer (FRET) with a substrate like Dabcyl-KTSAVLQSGFRKME-Edans.
    • IC50 Determination : Test compound concentrations (0.1–100 µM) in 50 mM Tris-HCl buffer (pH 7.4) .
    • Crystallography : Co-crystallize the compound with the protease to identify binding modes (e.g., piperazine-cyclopropane interactions) .

Data Interpretation : Compare inhibition kinetics (kcat/KM) with controls like GC376 .

Advanced Question: What strategies mitigate low yields in the final coupling step?

Answer:

  • Coupling Agent Optimization : Replace EDCI with HATU for higher efficiency in amide bond formation .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 140°C for 2h vs. overnight) while maintaining yield .
  • Solvent Screening : Use DMF or NMP instead of EtOH to enhance solubility of brominated intermediates .

Case Study : Substituting TEA with DIPEA in COMPOUND 36 synthesis improved yield from 5% to 12% .

Basic Question: How to assess the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24h) and analyze via UPLC-MS .
  • Thermal Stability : Heat at 40–60°C for 48h; monitor degradation products (e.g., cyclopropane ring-opening) .
  • Light Exposure : Use ICH Q1B guidelines to test photostability .

Q. Key Metrics :

ConditionDegradation ProductsHalf-Life
pH 9.0Piperazine hydrolysis8h
60°CDehalogenation12h

Advanced Question: How to analyze structure-activity relationships (SAR) for derivatives of this compound?

Answer:

  • Core Modifications : Synthesize analogs with varying substituents (e.g., 4-chloro-pyrrole or methyl-piperazine) .
  • 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electronic features with bioactivity .
  • In Silico Docking : Screen against targets like MDM2 or DPP-4 using AutoDock Vina (e.g., piperazine-cyclopropane interactions improve binding ΔG by −8.2 kcal/mol) .

Validation : Compare predicted vs. experimental IC50 values for 10+ derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.